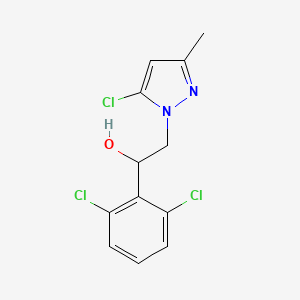![molecular formula C13H12ClNO3 B14016311 (8-chloro-3,5-dihydro-2H-furo[2,3-f]indol-2-yl)methyl acetate CAS No. 88062-21-9](/img/structure/B14016311.png)
(8-chloro-3,5-dihydro-2H-furo[2,3-f]indol-2-yl)methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-furo[2,3-f]indole-2-methanol, 8-chloro-3,5-dihydro-, acetate (ester) is a complex organic compound that belongs to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by its unique structure, which includes a furoindole core and an acetate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-furo[2,3-f]indole-2-methanol, 8-chloro-3,5-dihydro-, acetate (ester) typically involves multiple steps. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the use of p-toluenesulfonic acid in toluene can yield the corresponding indole product . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2H-furo[2,3-f]indole-2-methanol, 8-chloro-3,5-dihydro-, acetate (ester) can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions, such as temperature, solvent, and catalyst, are carefully chosen to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated products.
Applications De Recherche Scientifique
2H-furo[2,3-f]indole-2-methanol, 8-chloro-3,5-dihydro-, acetate (ester) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2H-furo[2,3-f]indole-2-methanol, 8-chloro-3,5-dihydro-, acetate (ester) involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-2-carboxylic acid: Another indole derivative with different functional groups.
Benzofuro[3,2-b]indole: A related compound with a fused benzofuran ring.
Uniqueness
2H-furo[2,3-f]indole-2-methanol, 8-chloro-3,5-dihydro-, acetate (ester) is unique due to its specific combination of functional groups and structural features
Propriétés
Numéro CAS |
88062-21-9 |
|---|---|
Formule moléculaire |
C13H12ClNO3 |
Poids moléculaire |
265.69 g/mol |
Nom IUPAC |
(8-chloro-3,5-dihydro-2H-furo[2,3-f]indol-2-yl)methyl acetate |
InChI |
InChI=1S/C13H12ClNO3/c1-7(16)17-6-9-4-8-5-11-10(2-3-15-11)12(14)13(8)18-9/h2-3,5,9,15H,4,6H2,1H3 |
Clé InChI |
VIEXRYVUBQOJAO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC1CC2=CC3=C(C=CN3)C(=C2O1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


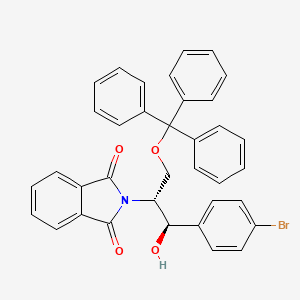
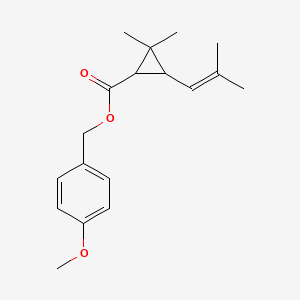
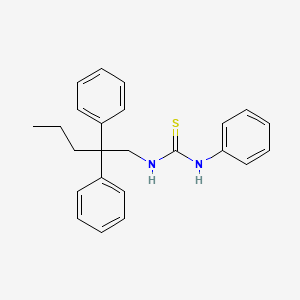

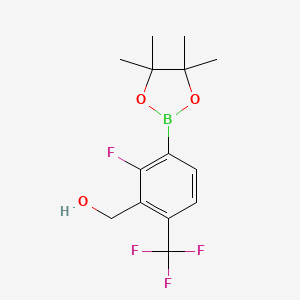

![2-([1,1'-Biphenyl]-4-yl)-3-nitrosoimidazo[1,2-a]pyrimidine](/img/structure/B14016280.png)
![Methyl 4-bromo-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B14016281.png)

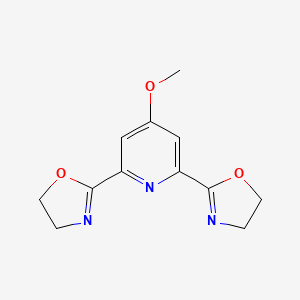
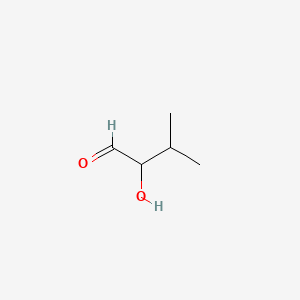
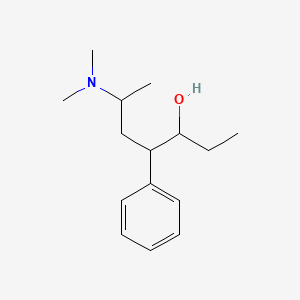
![2H-Benzo[a]quinolizin-2-one, 3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-, oxime, cis-](/img/structure/B14016314.png)
